molecular formula C18H15F3N2O3 B5057184 1-(phenoxyacetyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(phenoxyacetyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B5057184
M. Wt: 364.3 g/mol
InChI Key: GDHRMDVCGYHIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazole derivative with a trifluoromethyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in chemistry, characterized by having three fluorine atoms attached to a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds using various methods . Trifluoromethyl ketones, which may be structurally similar to your compound, can be synthesized through several methods, including the addition of trifluoroiodomethane to the P-P bonds of tetraphenylcyclotetraphosphine .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to have significant electronegativity . This could impact the overall polarity and reactivity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the trifluoromethyl group and the pyrazole ring. Trifluoromethyl groups are known to participate in various chemical reactions, including oxidation and reduction . Pyrazoles can undergo a variety of reactions, including substitutions and additions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, where they can interact with biological targets in specific ways .

Safety and Hazards

While specific safety data for this compound is not available, compounds containing trifluoromethyl groups can pose certain hazards. For example, they can be combustible and cause skin and eye irritation .

Future Directions

The future research directions could involve exploring the potential applications of this compound in various fields, such as pharmaceuticals and agrochemicals, given the importance of trifluoromethyl groups in these areas . Further studies could also focus on developing more efficient synthesis methods for such compounds .

Properties

IUPAC Name

1-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c19-18(20,21)17(25)11-15(13-7-3-1-4-8-13)22-23(17)16(24)12-26-14-9-5-2-6-10-14/h1-10,25H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHRMDVCGYHIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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